molecular formula C21H16N2O2S B3723703 2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone

2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone

Cat. No. B3723703
M. Wt: 360.4 g/mol
InChI Key: NUGFBRZFJONLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of enzymes such as acetylcholinesterase and tyrosinase. The compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone in lab experiments is its unique chemical structure and pharmacological properties. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a potentially useful compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone. One area of research is the development of new drugs based on the compound's unique chemical structure and pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.

Scientific Research Applications

2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

2-[(3-phenoxyphenyl)methylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20-18-11-4-5-12-19(18)22-21(23-20)26-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGFBRZFJONLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.